Alpha-CGRP is synthesized from the calcitonin gene (CALC-I) through alternative splicing. This gene is located on chromosome 11 in humans. The peptide is predominantly produced in sensory neurons, particularly within the dorsal root ganglia, and is also found in endothelial cells and certain immune cells. The synthesis involves initial translation into a pro-hormone, which is then cleaved to yield the mature 37-amino acid peptide .
Alpha-CGRP belongs to the family of calcitonin gene-related peptides, which includes two isoforms: alpha-CGRP and beta-CGRP. Both isoforms share over 90% homology but differ slightly in their amino acid sequences and biological functions. Alpha-CGRP is primarily involved in vasodilation and neurogenic inflammation, while beta-CGRP has distinct roles in gastrointestinal function .
The synthesis of alpha-CGRP (23-37) typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing chain anchored to a solid support, facilitating purification and characterization.
The molecular structure of alpha-CGRP (23-37) includes a sequence of amino acids that contribute to its functional properties. The specific sequence for this fragment is:
Val-Lys-Asn-Asn-Phe-Val-Pro-Thr-Asn-Val-Gly-Ser-Lys-Ala-Phe-NH2
This sequence indicates that it retains essential structural features necessary for receptor binding and activity.
Alpha-CGRP (23-37) can undergo various biochemical reactions, primarily involving interactions with its receptor, known as the calcitonin receptor-like receptor combined with receptor activity-modifying proteins.
Alpha-CGRP exerts its effects primarily through binding to its specific receptors located on target cells, leading to various intracellular signaling cascades.
Alpha-CGRP (23-37) has several applications in scientific research:
The human alpha-calcitonin gene-related peptide fragment alpha-CGRP (23-37) comprises 15 amino acids with the primary sequence Val-Lys-Asn-Asn-Phe-Val-Pro-Thr-Asn-Val-Gly-Ser-Lys-Ala-Phe-NH₂ (molecular weight: 1,620.89 Da; molecular formula: C₇₄H₁₁₇N₂₁O₂₀) [3] [5]. This C-terminal fragment is derived from proteolytic cleavage of full-length alpha-CGRP (1-37), a 37-amino-acid neuropeptide. Key post-translational modifications include:
Table 1: Sequence Comparison of Alpha-CGRP Fragments
Fragment | Sequence | Modifications |
---|---|---|
Full-length α-CGRP (1-37) | ACDTATCVTHRLAGLLSRSGGVVKNNFVPTNVGSKAF | Disulfide bond (Cys²-Cys⁷), C-terminal amidation |
α-CGRP (8-37) | VTHRLAGLLSRSGGVVKNNFVPTNVGSKAF | C-terminal amidation |
α-CGRP (23-37) | VKNNFVPTNVGSKAF | C-terminal amidation |
Species-specific variations exist: Human alpha-CGRP (23-37) differs from rodent homologs at residues 25 (Asn in humans vs. Asp in rodents) and 35 (Ser in humans vs. Ala in rodents), potentially altering receptor interaction kinetics [5] [6].
The C-terminal region (residues 28–37) of alpha-CGRP is a receptor binding domain that interacts with the N-terminal extracellular domain of the calcitonin receptor-like receptor (CLR) in the CGRP receptor complex [2] [5] [8]. Key functional motifs within alpha-CGRP (23-37) include:
Table 2: Functional Domains of Alpha-CGRP
Domain | Residues | Role | Consequence of Truncation |
---|---|---|---|
Activation domain | 1-7 | Binds transmembrane helices of CLR | Lost in (23-37), abolishing agonist activity |
α-Helix | 8-18 | Stabilizes receptor affinity | Partially retained in (23-37) |
Receptor binding domain | 28-37 | Direct interaction with CLR/RAMP1 | Fully retained in (23-37) |
Full-length alpha-CGRP contains a disulfide bond between Cys² and Cys⁷, constraining the N-terminus into a ring-like structure essential for receptor activation [1] [5] [8]. Alpha-CGRP (23-37) lacks these cysteine residues, resulting in:
Mutational studies confirm that disrupting the disulfide bond in full-length CGRP (e.g., [Cys(Acm)]²,⁷-CGRP) reduces receptor affinity by 400-fold and converts the peptide into a partial agonist [1].
NMR spectroscopy has been pivotal in characterizing alpha-CGRP (23-37)’s solution structure:
Table 3: Structural Features of Alpha-CGRP (23-37) Revealed by NMR
Residue Segment | Structural Feature | Biological Implication |
---|---|---|
Val²³-Lys²⁴ | Random coil | No defined secondary structure |
Asn²⁵-Asn²⁶ | Solvent-exposed bend | Susceptible to proteolytic cleavage |
Val²⁸-Pro³⁰ | Type II β-turn | Stabilizes receptor-bound conformation |
Gly³³-Ser³⁴ | γ-turn | Positions Lys³⁴ for RAMP1 interaction |
Ala³⁵-Phe³⁷ | Linear C-terminus | Amidation of Phe³⁷ enhances CLR binding |
X-ray crystallography data for alpha-CGRP (23-37) remains unavailable due to:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: